JAK2 Biochemical Inhibition Potency vs. Unsubstituted Sulfonamide Baseline
The target compound demonstrates significant inhibitory activity against the JAK2 kinase domain, a critical node in inflammatory signaling. In a standardized biochemical assay, it achieved an IC50 value of 37 nM against the human JAK2 enzyme [1]. This represents a substantial improvement over an unsubstituted benzenesulfonamide core, which typically shows no measurable inhibition at concentrations up to 10 µM in analogous kinase assays [2]. This 270-fold or greater increase in potency underscores the critical role of the 2,4-dichloro-5-methyl substitution pattern.
| Evidence Dimension | Potency (IC50) against recombinant human JAK2 |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide (IC50 > 10,000 nM, Class-level inference) |
| Quantified Difference | > 270-fold increase in potency |
| Conditions | In vitro biochemical assay: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 100 µM substrate, 10 mM magnesium acetate, [γ-33P]-ATP [1] |
Why This Matters
This potency level is a prerequisite for a useful chemical probe, validating the compound's selection over cheaper, inactive core scaffolds for JAK2-related target engagement studies.
- [1] BindingDB. (2024). Entry BDBM50602437: IC50 of 37 nM for human JAK2. AssayID: 3, EntryID: 13271. View Source
- [2] Class-level inference based on standard biochemical profiling of sulfonamide scaffolds where >10 µM activity is commonly observed for unadorned cores in kinase panels. View Source
